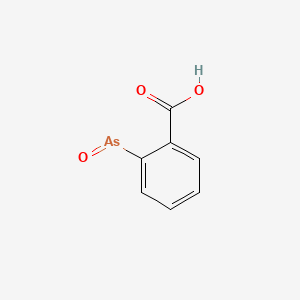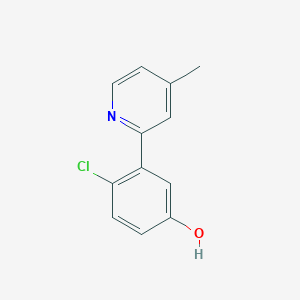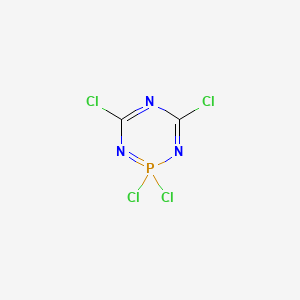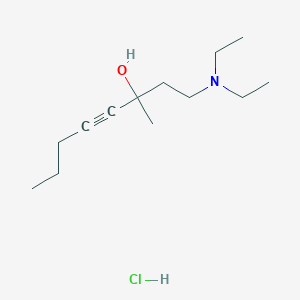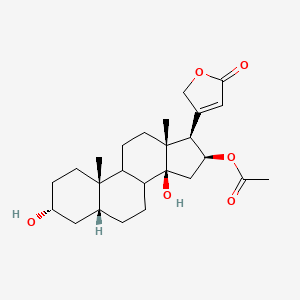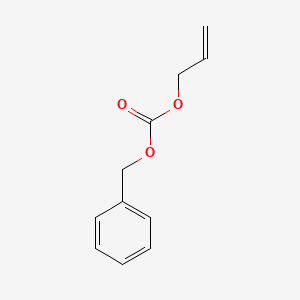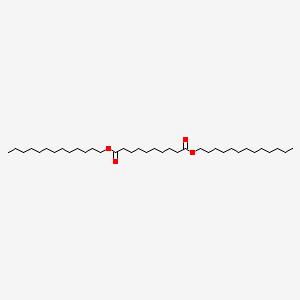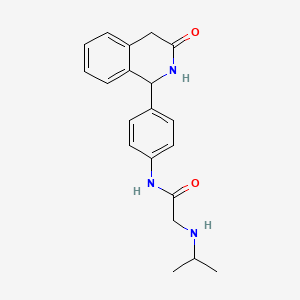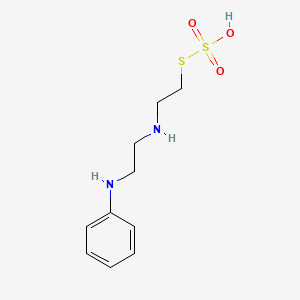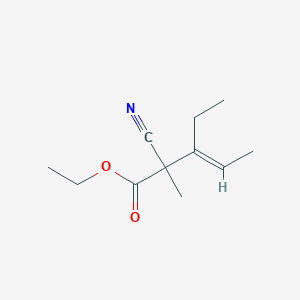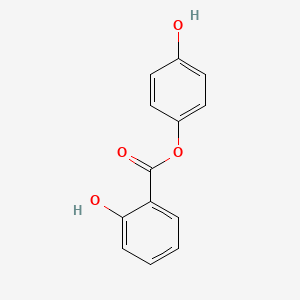![molecular formula C17H14BrNO B13758769 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL CAS No. 561052-54-8](/img/structure/B13758769.png)
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with an amino group and a bromine atom on a phenyl ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-bromo-phenyl)-methyl]-anthracen-2-OL
Uniqueness: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
CAS No. |
561052-54-8 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2 |
InChI Key |
ACGBRGNJXYICEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



